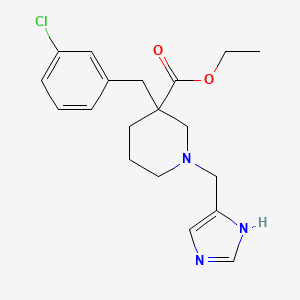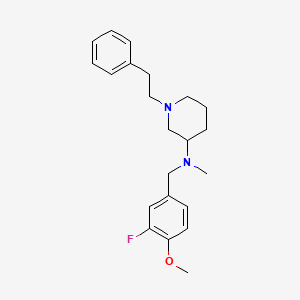
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate, commonly known as Etomidate, is a potent intravenous anesthetic agent used in clinical settings. It is a non-barbiturate hypnotic agent that induces anesthesia by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. Etomidate is used in various surgical procedures, including cardiac surgery, neurosurgery, and emergency intubations.
作用机制
Etomidate enhances the activity of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors in the brain, resulting in an increase in the inhibitory neurotransmitter's effect. This leads to a decrease in neuronal activity and produces a state of unconsciousness. Etomidate has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, and its binding enhances the activity of the receptor, resulting in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also causes a decrease in blood pressure and heart rate, which can be beneficial in certain surgical procedures. Etomidate has a short duration of action, and its effects wear off quickly, making it an ideal anesthetic agent for short surgical procedures.
实验室实验的优点和局限性
Etomidate has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control of the experimental conditions. It also has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, making it an ideal tool for investigating the role of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate in various neurological disorders. However, Etomidate has limitations, including its potential for respiratory depression and its effect on the adrenal gland, which can lead to adrenal insufficiency.
未来方向
Future research on Etomidate should focus on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have a neuroprotective effect in animal models of traumatic brain injury and stroke. Further studies are needed to investigate its potential use in the treatment of these conditions. Additionally, research should focus on developing new analogs of Etomidate that have improved pharmacological properties and reduced side effects.
合成方法
The synthesis of Etomidate involves the reaction of 1-(1H-imidazol-4-yl) ethanol with 3-(3-chlorobenzyl)-1,3-dihydro-2H-indol-2-one in the presence of sodium hydride, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by purifying the crude product through column chromatography.
科学研究应用
Etomidate has been extensively studied for its anesthetic properties, and its mechanism of action has been well established. It is commonly used in clinical settings due to its rapid onset and short duration of action. Etomidate is also used in research studies to investigate its effect on ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors and its potential use as a therapeutic agent for various neurological disorders.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-2-25-18(24)19(10-15-5-3-6-16(20)9-15)7-4-8-23(13-19)12-17-11-21-14-22-17/h3,5-6,9,11,14H,2,4,7-8,10,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRLWNVBQLISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=CN2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)
![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6087808.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6087810.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)
